molecular formula C8H8N4O B14268167 N-Cyano-N''-(4-hydroxyphenyl)guanidine CAS No. 138910-31-3

N-Cyano-N''-(4-hydroxyphenyl)guanidine

Cat. No.: B14268167
CAS No.: 138910-31-3
M. Wt: 176.18 g/mol
InChI Key: MIPYIOXKNPDVOX-UHFFFAOYSA-N
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Description

N-Cyano-N''-(4-hydroxyphenyl)guanidine is a guanidine derivative characterized by a cyano (-CN) group and a 4-hydroxyphenyl (-C₆H₄OH) substituent. Guanidine derivatives are widely studied for their diverse chemical and biological properties, including applications in medicinal chemistry and materials science.

Properties

CAS No.

138910-31-3

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1-cyano-2-(4-hydroxyphenyl)guanidine

InChI

InChI=1S/C8H8N4O/c9-5-11-8(10)12-6-1-3-7(13)4-2-6/h1-4,13H,(H3,10,11,12)

InChI Key

MIPYIOXKNPDVOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)NC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-(4-hydroxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with an appropriate amine in the presence of a catalyst. For example, scandium (III) triflate can be used as a catalyst under mild conditions in water . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines .

Industrial Production Methods

Industrial production of guanidines, including N-Cyano-N’'-(4-hydroxyphenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-Cyano-N’'-(4-hydroxyphenyl)guanidine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on guanidine derivatives significantly affect their physical and chemical behavior. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR, MS)
N-Cyano-N'-[...]-N''-guanidine (20) 4-Methoxybenzyl, Piperidinomethylphenoxypropyl 86–88 17 643 (M⁺) δ 1.22 (m, 4H, CH₂); MS: m/z 643 (M⁺, 7%)
Compound 25 Thiazolylmethylthio, 4-Methoxybenzyl 56–58 58 596 (M⁺) δ 2.23 (s, N-CH₃); MS: m/z 596 (M⁺, 2%)
N-(4-Cyanophenyl)guanidine HCl 4-Cyanophenyl N/A N/A 196.64 Structure confirmed via IR and ¹H-NMR
N''-(4-Methoxyphenyl)-guanidine 4-Methoxyphenyl, Trimethylphenyl N/A N/A 221.30 C1–N3 bond: 1.2889 Å (double bond character)

Key Observations :

  • Melting Points : Compounds with bulkier substituents (e.g., compound 20) exhibit higher melting points (86–88°C) compared to those with smaller groups (e.g., compound 25: 56–58°C), likely due to reduced molecular flexibility and increased van der Waals interactions .
  • Spectral Data : The ¹H-NMR of compound 25 shows distinct signals for aromatic protons (δ 6.45–8.07 ppm) and methyl groups (δ 2.23 ppm), highlighting the influence of electron-donating methoxy groups on chemical shifts .
  • Structural Features: In N''-(4-methoxyphenyl)-guanidine, the C1–N3 bond length (1.2889 Å) indicates partial double-bond character, while deviations in bond angles (115.10–125.61°) suggest a non-planar CN₃ geometry .

Impact of Hydroxyphenyl vs. Methoxyphenyl Substituents

The substitution of a hydroxyl (-OH) group (as in the target compound) for a methoxy (-OCH₃) group (as in compound 25 or ) introduces significant differences:

  • Hydrogen Bonding : The -OH group in the target compound may enhance solubility in polar solvents and stabilize crystal structures via intermolecular hydrogen bonds, contrasting with the methoxy group’s weaker dipole interactions.

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